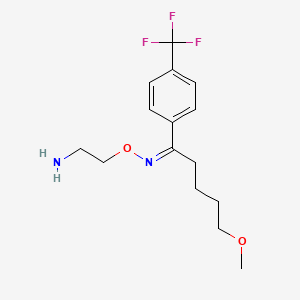
Fluvoxamine, (Z)-
Descripción general
Descripción
Fluvoxamine is an antidepressant belonging to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). It is primarily used to treat obsessive-compulsive disorder (OCD) and is thought to work by increasing the activity of a chemical called serotonin in the brain .
Synthesis Analysis
The synthesis of fluvoxamine involves the alkylation reaction of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder .Molecular Structure Analysis
Fluvoxamine has a molecular formula of C15H21F3N2O2. Its average mass is 318.335 Da and its monoisotopic mass is 318.155518 Da .Chemical Reactions Analysis
Fluvoxamine can be reduced at a mercury-drop electrode, with a maximum peak current intensity being obtained at a potential of -0.7 V vs. Ag/AgCl, in an aqueous electrolyte solution of pH 2 .Physical And Chemical Properties Analysis
Fluvoxamine is a white or almost white crystalline powder with no odor. It has low solubility in water, good solubility in ethanol, methanol, and chloroform, and is virtually insoluble in diethyl ether .Aplicaciones Científicas De Investigación
Treatment of COVID-19
Specific Scientific Field
This falls under the field of Virology and Pharmacology .
Summary of the Application
Fluvoxamine has been investigated for its potential role in the treatment of COVID-19. It is a well-established and widely-used antidepressant that acts as a serotonin reuptake inhibitor (SSRI). These drugs have been reported to act as lysosomotropic agents, inhibitors of acid sphingomyelinase in the lysosomes, and as ligands of sigma-1 receptors, mechanisms that might be used to fight severe outcomes of COVID-19 .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources. However, it is known that these drugs were administered for selected COVID-19 patients because of their antidepressive effects .
Results or Outcomes
Clinical studies produced promising data that encourage the further investigation of fluoxetine and fluvoxamine regarding their use in COVID-19 .
Treatment of Obsessive-Compulsive Disorder (OCD)
Specific Scientific Field
This falls under the field of Psychiatry .
Summary of the Application
Fluvoxamine is used to treat obsessive-compulsive disorder (OCD). It belongs to the group of medications called selective serotonin reuptake inhibitors (SSRIs). It is believed that these drugs function by boosting serotonin levels in the brain .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources. However, it is known that these drugs were administered for selected patients with OCD because of their effects on serotonin levels .
Results or Outcomes
The outcomes of using Fluvoxamine for treating OCD are not detailed in the available sources. However, it is known that these drugs have been effective in treating OCD .
Treatment of Anxiety Disorders
Summary of the Application
Fluvoxamine is used to treat various anxiety disorders, including panic disorder, social anxiety disorder, and post-traumatic stress disorder . It works by increasing the amount of serotonin, a natural substance in the brain that helps maintain mental balance .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources. However, it is known that these drugs were administered for selected patients with anxiety disorders because of their effects on serotonin levels .
Results or Outcomes
The outcomes of using Fluvoxamine for treating anxiety disorders are not detailed in the available sources. However, it is known that these drugs have been effective in treating various anxiety disorders .
Treatment of Bulimia Nervosa
Summary of the Application
Fluvoxamine has been suggested to be beneficial for the treatment of bulimia nervosa . Bulimia nervosa is an eating disorder characterized by episodes of binge eating followed by compensatory behaviors, such as self-induced vomiting .
Methods of Application
The specific methods of application or experimental procedures are not detailed in the available sources. However, it is known that these drugs were administered for selected patients with bulimia nervosa because of their effects on serotonin levels .
Results or Outcomes
The outcomes of using Fluvoxamine for treating bulimia nervosa are not detailed in the available sources. However, it is known that these drugs have been effective in treating bulimia nervosa .
Safety And Hazards
Propiedades
IUPAC Name |
2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFXWAVKWHTFT-ZHZULCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237496 | |
| Record name | Fluvoxamine, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluvoxamine, (Z)- | |
CAS RN |
89035-92-7 | |
| Record name | Fluvoxamine, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvoxamine, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUVOXAMINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



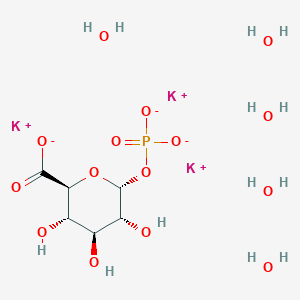
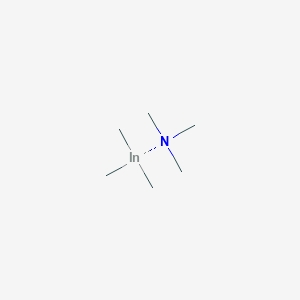

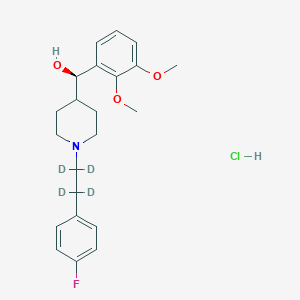
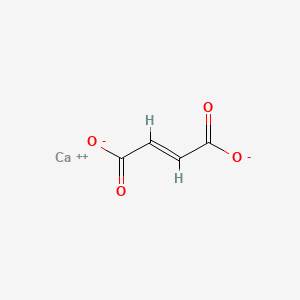
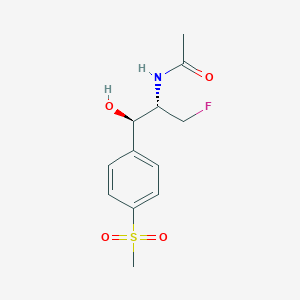
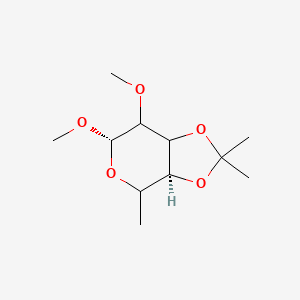
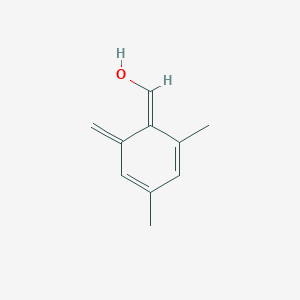
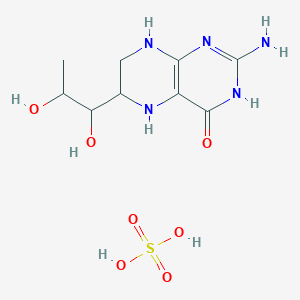
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
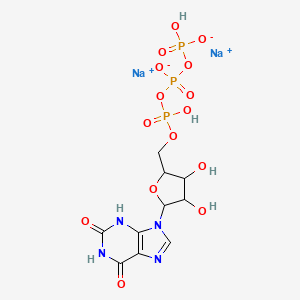
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)